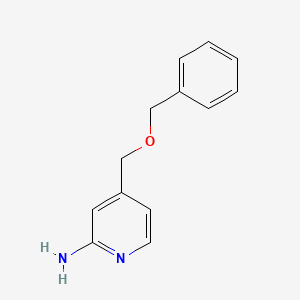

4-((Benzyloxy)methyl)pyridin-2-amine

Beschreibung

Strategic Importance of Substituted Pyridin-2-amine Frameworks in Organic Synthesis and Medicinal Chemistry

Substituted pyridin-2-amine frameworks are of immense strategic importance in modern chemical research, serving as foundational structures for a multitude of pharmacologically active agents. researchgate.net Their value is rooted in their structural simplicity and the versatility of the 2-amino group, which can act as a key pharmacophoric element or as a synthetic handle for further molecular elaboration. This scaffold is a cornerstone in the development of drugs across a wide spectrum of therapeutic areas.

The pyridin-2-amine moiety is a bioisostere for other chemical groups, allowing medicinal chemists to fine-tune the physicochemical properties of a drug candidate, such as its metabolic stability and target-binding affinity. researchgate.net The incorporation of this framework has led to the discovery of potent inhibitors for various enzymes, making it a focus in oncology, immunology, and neurodegenerative disease research. researchgate.net For example, derivatives of this scaffold have been successfully developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle and are validated targets for anticancer therapies. acs.org Other analogues have been synthesized as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.govwustl.edunih.gov

The strategic placement of substituents on the pyridine (B92270) ring allows for the precise modulation of a molecule's biological activity. The development of diverse synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and multicomponent reactions, has enabled the creation of large libraries of substituted pyridin-2-amines for high-throughput screening, accelerating the drug discovery process. nih.govfigshare.com

| Derivative Class | Therapeutic Target | Significance | Reference |

|---|---|---|---|

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK4/CDK6 | Development of orally bioavailable anticancer drug candidates. | acs.org |

| Position-6 substituted 2-amino-4-methylpyridines | Inducible Nitric Oxide Synthase (iNOS) | Potential as PET tracers for imaging iNOS expression in inflammatory conditions. | nih.govwustl.edunih.gov |

| Imidazo[1,2-a]pyridines | Various (e.g., p110α, Cholinesterases) | Broad applications in cancer and neurodegenerative disease research due to versatile binding capabilities. | rsc.orgnih.govresearchgate.net |

| 2-Amino-3-benzoyl-tetrahydrothieno[2,3-c]pyridines | Tubulin Polymerization | Exhibit anti-proliferative activity against various cancer cell lines. | rsc.orgnih.gov |

Historical Context and Evolution of Research Pertaining to Pyridin-2-amine Analogues

The history of pyridin-2-amine research is rooted in the foundational discoveries of pyridine chemistry. One of the earliest and most significant methods for the synthesis of 2-aminopyridine (B139424) was the Chichibabin reaction, first reported in 1914. This reaction involves the direct amination of pyridine using sodium amide and historically provided a straightforward entry into this class of compounds. Early research focused on using 2-aminopyridine as a primary building block for pharmaceuticals, such as the sulfa drug sulfapyridine.

The evolution of research has been marked by a significant increase in sophistication and scope. While early work established the fundamental reactivity of the pyridin-2-amine core, contemporary research focuses on the development of highly specialized and functionalized analogues. The advent of modern synthetic techniques has been a major driver of this evolution. Palladium-catalyzed cross-coupling reactions, for instance, have enabled the efficient introduction of a wide variety of substituents onto the pyridine ring, which was previously a significant challenge. figshare.com

Furthermore, the strategic goals of the research have shifted. Initially, the focus was on creating broad-spectrum bioactive compounds. Today, research is increasingly target-driven, with chemists designing and synthesizing pyridin-2-amine derivatives to interact with specific binding sites on proteins and other biological macromolecules. This has led to the development of compounds with high potency and selectivity for their intended targets, minimizing off-target effects. The field has progressed from preparing simple, foundational molecules to constructing complex, highly optimized drug candidates tailored for specific therapeutic applications.

Scope and Research Focus on 4-((Benzyloxy)methyl)pyridin-2-amine and its Derivatives

The chemical compound this compound is a specifically functionalized derivative of the core pyridin-2-amine scaffold. While not extensively documented as a final drug product, its structure strongly indicates its role as a valuable synthetic intermediate in medicinal chemistry. The molecule can be deconstructed into three key components: the pyridin-2-amine core, which provides the essential pharmacophoric features; a methyl linker at the 4-position of the pyridine ring; and a benzyloxy group (-O-CH2-Ph).

The primary research focus on a compound like this compound is its utility as a versatile building block. The benzyloxy group is a widely used protecting group for primary alcohols in organic synthesis. fishersci.co.uk It is relatively stable to a variety of reaction conditions but can be readily removed, most commonly through catalytic hydrogenolysis, to reveal a hydroxymethyl group (-CH2OH). fishersci.co.uk

Therefore, the research involving this compound is centered on its synthesis and subsequent use to incorporate a protected or free hydroxymethyl moiety at the 4-position of the pyridin-2-amine framework. This 4-(hydroxymethyl) substituent can be a critical feature for enhancing solubility or for providing a key interaction point (e.g., a hydrogen bond donor) within the binding site of a biological target. Alternatively, the revealed alcohol can serve as a synthetic handle for further functionalization, allowing for the attachment of other chemical groups to build more complex molecules.

The synthesis of this intermediate would likely start from a pre-functionalized pyridine, such as 2-chloro-4-(benzyloxymethyl)pyridine, followed by an amination step. The focus of such research would be to develop efficient and high-yielding synthetic routes to access this building block, which can then be used in the discovery and development of novel therapeutic agents targeting a range of diseases.

Eigenschaften

Molekularformel |

C13H14N2O |

|---|---|

Molekulargewicht |

214.26 g/mol |

IUPAC-Name |

4-(phenylmethoxymethyl)pyridin-2-amine |

InChI |

InChI=1S/C13H14N2O/c14-13-8-12(6-7-15-13)10-16-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,14,15) |

InChI-Schlüssel |

RQXMSUQXAANUAV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COCC2=CC(=NC=C2)N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Synthesis of 4-((Benzyloxy)methyl)pyridin-2-amine

The construction of the this compound scaffold can be achieved through several strategic pathways, each leveraging different principles of organic chemistry to build the substituted pyridine (B92270) ring system.

Biocatalysis offers an environmentally sustainable alternative to traditional chemical synthesis. Whole cells of microorganisms like Burkholderia sp. MAK1 have demonstrated the ability to perform regioselective oxyfunctionalization of various pyridine derivatives. nih.govresearchgate.net This microbial strain is capable of using pyridin-2-ol as its sole source of carbon and energy and can effectively convert different pyridin-2-amines and pyridin-2-ones into their corresponding 5-hydroxy derivatives. nih.govresearchgate.net

The process involves inducing the microbial cells with pyridin-2-ol, which activates the enzymatic machinery responsible for hydroxylation. When applied to 4-substituted-pyridin-2-amines, Burkholderia sp. MAK1 catalyzes the introduction of a hydroxyl group specifically at the C-5 position of the pyridine ring. nih.gov For instance, the biotransformation of 4-chloro-pyridin-2-amine and 4-methyl-pyridin-2-amine using this method results in the formation of a single, purified product. nih.gov While this specific methodology results in hydroxylation rather than direct synthesis of the target compound, it represents a powerful tool for creating functionalized precursors. The conversion efficiency is dependent on factors such as temperature, with optimal production rates for similar substrates observed around 30-35 °C. researchgate.net

| Substrate | Product | Yield (%) |

|---|---|---|

| 4-methyl-pyridin-2-amine | 2-Amino-4-methylpyridin-5-ol | 34 |

| 4-fluoro-pyridin-2-amine | 2-Amino-4-fluoropyridin-5-ol | 50 |

| 4-chloro-pyridin-2-amine | 6-Amino-4-chloropyridin-3-ol | 68 |

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis. nih.govrsc.org The Suzuki-Miyaura coupling, which typically employs a palladium catalyst to couple an organoboron compound with an organohalide, is particularly noteworthy for its mild reaction conditions and broad functional group tolerance. nih.govmdpi.com

The synthesis of this compound via this method could be envisioned through the coupling of a pre-functionalized pyridine ring with a suitable partner. A plausible route involves the reaction of a 2-aminopyridine (B139424) derivative bearing a boronic acid or boronic ester at the 4-position with a benzyloxymethyl halide. Conversely, a 2-amino-4-halopyridine could be coupled with a (benzyloxymethyl)boronic acid derivative. The reaction is facilitated by a palladium catalyst, often in complex with phosphine (B1218219) ligands, and requires a base to activate the organoboron species. nih.govbeilstein-journals.org This strategy allows for the direct and efficient installation of the benzyloxymethyl group onto the aminopyridine core. nih.govevitachem.com

| Component | Examples | Function |

|---|---|---|

| Organohalide | Aryl/Heteroaryl Bromides, Iodides | Electrophilic partner |

| Organoboron Reagent | Aryl/Heteroaryl Boronic Acids, Boronic Esters | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, CataXCium A Pd G3 | Catalyzes the C-C bond formation |

| Ligand | S-Phos, RuPhos, Triphenylphosphine | Stabilizes and activates the catalyst |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid/ester for transmetalation |

| Solvent | Toluene, Dimethylformamide (DMF), 1,4-Dioxane | Reaction medium |

Chemical reduction is a fundamental transformation in organic synthesis for converting functional groups. The synthesis of this compound can be approached by reducing a suitable precursor. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups, including esters, carboxylic acids, and nitriles. acs.orgelectronicsandbooks.com

A synthetic strategy could involve the reduction of a 4-substituted pyridine precursor, such as methyl 2-aminopyridine-4-carboxylate. The ester group at the C-4 position would be reduced by LiAlH₄ to a hydroxymethyl group, yielding (2-aminopyridin-4-yl)methanol. Subsequent protection of the resulting alcohol with a benzyl (B1604629) group, for instance, by using benzyl bromide in the presence of a base (Williamson ether synthesis), would furnish the final product. Alternatively, a precursor with a nitro group at the 2-position could be reduced to the corresponding amine. The choice of reducing agent depends on the specific functional groups present in the starting material to ensure chemoselectivity.

Nucleophilic substitution reactions are a cornerstone of synthetic organic chemistry, providing a direct method for introducing functional groups. The pyridine ring is susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions, especially when a good leaving group is present. quimicaorganica.orgyoutube.com

One viable synthetic route to this compound involves a nucleophilic substitution pathway. This can be achieved by first preparing 2-amino-4-(chloromethyl)pyridine or 2-amino-4-(bromomethyl)pyridine. This intermediate can be synthesized by halogenating 2-amino-4-methylpyridine. The subsequent reaction of this halogenated intermediate with sodium benzyloxide, a strong nucleophile, would displace the halide to form the desired benzylic ether linkage. libretexts.org

An alternative approach is to start with a pyridine ring that is already functionalized with the benzyloxymethyl group at C-4 and has a leaving group, such as a halogen, at the C-2 position (e.g., 2-chloro-4-((benzyloxy)methyl)pyridine). The amino group can then be introduced by reacting this intermediate with a nucleophilic source of ammonia, such as in the Chichibabin reaction or through palladium-catalyzed amination, to yield the final product. youtube.com

Advanced Synthetic Protocols for Derivatives

Further functionalization of this compound can lead to a diverse range of derivatives with potential applications. Modern synthetic techniques can enhance the efficiency and environmental friendliness of these transformations.

Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool that can accelerate reaction rates, improve yields, and simplify experimental procedures. dntb.gov.ua The application of ultrasonic irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium, which generates localized high temperatures and pressures. nih.govnih.gov

This technique can be effectively applied to the synthesis of derivatives from this compound. For example, the 2-amino group can be acylated, alkylated, or used as a building block in condensation reactions to form larger heterocyclic systems. mdpi.com An equimolar mixture of the parent amine and a suitable electrophile (e.g., an aldehyde to form an imine, or an acyl chloride to form an amide) in an appropriate solvent can be subjected to ultrasonic waves. Compared to conventional heating methods that may require several hours of reflux, ultrasound-assisted reactions can often be completed in minutes at room temperature, leading to high yields of pure products. nih.govnih.gov

| Entry | Product | Conventional Method (Time, Yield) | Ultrasound Method (Time, Yield) |

|---|---|---|---|

| 1 | 4-(Benzyloxy)-6-methoxy-2-methylquinoline | 18 h, 95% | 15 min, 76% |

| 2 | 4-(4-Fluorobenzyloxy)-6-methoxy-2-methylquinoline | 18 h, 81% | 15 min, 72% |

| 3 | 4-(4-Chlorobenzyloxy)-6-methoxy-2-methylquinoline | 18 h, 85% | 15 min, 75% |

| 4 | 4-(4-Methylbenzyloxy)-6-methoxy-2-methylquinoline | 18 h, 90% | 15 min, 75% |

Environmentally Benign Oxidative Cyclization Methodologies

The 2-aminopyridine scaffold is a well-established precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines, which are prevalent in medicinal chemistry. rsc.org Oxidative cyclization reactions provide a direct route to these valuable structures. While specific studies employing sodium hypochlorite (B82951) for the intramolecular cyclization of this compound are not extensively documented, the principles of such transformations can be extrapolated from known methodologies for related 2-aminopyridine derivatives.

Generally, these reactions involve the condensation of a 2-aminopyridine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic imidazo[1,2-a]pyridine (B132010) core. rsc.org Environmentally benign oxidants are increasingly sought for these transformations to minimize waste and avoid the use of heavy metals.

In a hypothetical intramolecular application, the benzylic methylene (B1212753) group of this compound could potentially be oxidized to a carbonyl. This intermediate could then undergo an intramolecular condensation with the 2-amino group, followed by cyclization and aromatization. Alternatively, multicomponent reactions represent a powerful strategy. For instance, a three-component oxidative cyclization of a 2-aminopyridine, an aldehyde, and another component can be achieved using various catalysts and oxidants. rsc.org

Below is a table summarizing common oxidative conditions used for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, which could be adapted for transformations of the title compound.

| Catalyst/Oxidant System | Substrates | Reaction Type | Environmental Consideration |

| Copper(II) acetate (B1210297) / Air | 2-Aminopyridine, Ketone | C-H Functionalization/Cyclization | Air as a green oxidant. rsc.org |

| TBAI / TBHP | 2-Aminopyridine, Aldehyde, MeNO₂ | Three-component Oxidative Cyclization | Metal-free approach. rsc.org |

| Sodium Hypochlorite | 2-Hydrazinopyridine, Aldehyde | Schiff Base Formation/Cyclization | Inexpensive and readily available oxidant. |

TBAI: Tetrabutylammonium iodide; TBHP: Tert-butyl hydroperoxide

Synthesis of Hindered Amine Motifs

The primary amino group at the C2 position of this compound is a key functional handle for the synthesis of more complex and sterically hindered amine derivatives. Such motifs are of significant interest in medicinal chemistry and materials science. The nucleophilicity of the exocyclic amino group allows for the introduction of bulky substituents via N-alkylation or N-arylation reactions.

Modern cross-coupling methodologies are particularly effective for this purpose. For example, the Buchwald-Hartwig amination allows for the palladium-catalyzed coupling of the aminopyridine with aryl halides or triflates to form N-aryl-2-aminopyridines. Similarly, the Goldberg reaction provides a copper-catalyzed route to the same class of compounds, often under milder conditions. nih.gov These methods can accommodate a wide range of substrates, enabling the synthesis of amines with significant steric bulk around the nitrogen atom. nih.govnih.gov

The following table illustrates potential hindered amine motifs that could be synthesized from this compound using established synthetic methods.

| Reaction Type | Coupling Partner | Product Class | Potential Steric Moiety |

| Buchwald-Hartwig Amination | 2,6-Diisopropylphenyl bromide | N-Aryl-2-aminopyridine | Bulky bi-ortho-substituted aryl group |

| Goldberg Reaction | 1-Iodoadamantane | N-Alkyl-2-aminopyridine | Rigid, cage-like adamantyl group |

| Reductive Amination | Pivalaldehyde | N-Alkyl-2-aminopyridine | Sterically demanding neopentyl group |

Comprehensive Analysis of Reaction Mechanisms and Kinetic Studies

A thorough understanding of the reaction mechanisms and kinetics associated with this compound is crucial for optimizing synthetic protocols and predicting reactivity. The molecule's reactivity is governed by the interplay of its distinct functional components.

2-Amino Group: This exocyclic amine is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution, primarily at the C3 and C5 positions. Its basicity and nucleophilicity are central to reactions like acylation, alkylation, and cyclization.

Pyridine Ring Nitrogen: The endocyclic nitrogen atom is basic and serves as a site for protonation or coordination to Lewis acids. This interaction can significantly alter the electronic properties of the ring, making it more susceptible to nucleophilic attack by deactivating it towards electrophiles.

Benzyloxy Moiety: The ether linkage is generally stable, but the benzyl group can be cleaved under hydrogenolysis conditions. The benzylic C-H bonds are potential sites for radical functionalization. rsc.org

Kinetic studies on related 2,6-diaminopyridine (B39239) metal complexes have shown that ligand substitution proceeds via a dissociative mechanism, where the rate is determined by the cleavage of the metal-nitrogen bond. researchgate.net While not a direct analogue for organic transformations, this highlights how the electronic contributions of the amino groups influence bond strengths and reactivity. For reactions involving electrophilic attack on the pyridine ring, the rate would be significantly influenced by the protonation state of the molecule, as the resulting pyridinium (B92312) species is strongly deactivated. The kinetics of such reactions are expected to be highly pH-dependent.

Post-Synthetic Modifications and Functional Group Interconversions

The pyridine nitrogen atom in this compound can be readily oxidized to the corresponding N-oxide. Pyridine N-oxides are important intermediates in their own right, as the N-oxide functionality modifies the reactivity of the pyridine ring, facilitating nucleophilic substitution at the C2 and C4 positions. nih.govnih.govmorressier.com

The oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of an acid or a catalyst. arkat-usa.orgacs.org A key consideration for the N-oxidation of aminopyridines is the potential for competitive oxidation of the amino group. To ensure selectivity, the amino group is often protected, for example, through acylation, prior to the N-oxidation step. arkat-usa.org

| Oxidizing Agent | Typical Conditions | Advantages/Disadvantages |

| H₂O₂ / Acetic Acid | Heat | Inexpensive reagents; can require harsh conditions. arkat-usa.org |

| m-CPBA | CH₂Cl₂, 0 °C to RT | High yields, mild conditions; peroxyacids can oxidize other functional groups. arkat-usa.orgacs.org |

| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic MTO | High efficiency and yields for substituted pyridines. arkat-usa.org |

| Peroxomonosulfuric acid (Caro's acid) | Aqueous, controlled pH | Can be performed in water under neutral or basic conditions. arkat-usa.org |

The structure of this compound offers two primary sites for reduction: the aromatic pyridine ring and the benzyloxy group. The choice of reducing agent and conditions determines the reaction outcome.

Ring Reduction to Piperidine (B6355638): Catalytic hydrogenation using powerful catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under forcing conditions (high pressure and/or acidic media) can reduce the pyridine ring to the corresponding 4-(benzyloxymethyl)piperidine-2-amine. This transformation converts the planar aromatic system into a saturated, three-dimensional piperidine scaffold.

Debenzylation (Hydrogenolysis): The benzyloxy group is a common protecting group for alcohols and can be selectively cleaved by catalytic hydrogenolysis. This reaction is typically performed using palladium on carbon (Pd/C) as the catalyst under an atmosphere of hydrogen gas. This mild procedure removes the benzyl group to unveil a primary alcohol, yielding (2-amino-pyridin-4-yl)methanol, without affecting the pyridine ring or the amino group.

| Reaction Type | Reagents & Conditions | Product |

| Ring Hydrogenation | H₂, PtO₂, AcOH, RT | 4-((Benzyloxy)methyl)piperidin-2-amine |

| Debenzylation | H₂, 10% Pd/C, MeOH, RT | (2-Amino-pyridin-4-yl)methanol |

The multiple functional groups allow for a wide array of subsequent modifications.

Pyridine Ring Functionalization: The strong electron-donating nature of the 2-amino group directs electrophilic aromatic substitution (e.g., halogenation, nitration) to the C3 and C5 positions. Furthermore, modern synthetic methods enable direct C-H functionalization, providing routes to introduce alkyl, aryl, or other groups onto the pyridine core, often with high regioselectivity. beilstein-journals.orgnih.govrsc.org The development of methods for distal C-H functionalization has expanded the toolkit for modifying positions that are not electronically activated. nih.govdigitellinc.com

Benzyloxy Moiety Functionalization: The primary route for functionalizing this part of the molecule begins with the debenzylation reaction described previously. The resulting (2-amino-pyridin-4-yl)methanol offers a hydroxymethyl group that can be:

Oxidized to the corresponding aldehyde or carboxylic acid.

Esterified or etherified to introduce a variety of new functional groups.

Converted to a leaving group (e.g., tosylate) to allow for nucleophilic substitution.

Additionally, the benzylic C-H bonds of the benzyl group itself are susceptible to functionalization via radical-mediated processes, offering a pathway to modify the periphery of the molecule without altering the core structure. rsc.org

Spectroscopic and Analytical Characterization in Academic Research

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Thin Layer Chromatography)

Thin Layer Chromatography (TLC) is a fundamental and widely employed technique in synthetic chemistry for the qualitative monitoring of reactions and the assessment of compound purity. sigmaaldrich.comanalyticaltoxicology.com In the context of academic research involving 4-((Benzyloxy)methyl)pyridin-2-amine and structurally related pyridine (B92270) derivatives, TLC offers a rapid and efficient method to track the progress of a chemical transformation. rsc.org This is achieved by comparing the chromatographic behavior of the reaction mixture over time to that of the starting materials.

The principle of separation in TLC is based on the differential partitioning of components of a mixture between a stationary phase, typically a thin layer of silica (B1680970) gel on a solid support, and a liquid mobile phase, which is an organic solvent or a mixture of solvents. chemcoplus.co.jprsc.org The choice of the mobile phase, or eluent system, is critical for achieving effective separation. For pyridine derivatives, which possess a degree of polarity, common eluent systems consist of a mixture of a relatively nonpolar solvent, such as dichloromethane (B109758) (DCM), and a more polar solvent, like methanol (B129727) (MeOH). rsc.org The ratio of these solvents is adjusted to optimize the separation of the compounds of interest.

In a typical application, a small spot of the reaction mixture is applied to the TLC plate, which is then placed in a sealed chamber containing the eluent. As the solvent front moves up the plate by capillary action, the components of the mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. chemcoplus.co.jp The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific eluent system and can be used for its identification.

Research findings have demonstrated the utility of TLC in monitoring reactions involving compounds structurally analogous to this compound. For instance, in a synthesis, the consumption of a starting material and the formation of a product can be visualized on a TLC plate. rsc.org In one such study, a starting material exhibited an Rf of 0.18, while the desired product showed a significantly different Rf of 0.82 when eluted with a 99:1 mixture of dichloromethane and methanol. rsc.org This clear separation allows for an unambiguous assessment of the reaction's progress.

Furthermore, altering the composition of the mobile phase can be used to better resolve different components in a reaction mixture. In another analysis, a mobile phase of 95:5 dichloromethane:methanol was used. With this system, a starting material was observed to have an Rf of 0.81, while a newly formed product spot appeared at an Rf of 0.32. rsc.org The presence of multiple spots can also indicate the formation of byproducts or the presence of impurities. For example, in one reaction monitoring, the presence of the starting material (Rf 0.26) along with three distinct product spots (Rf 0.29, 0.21, and 0.15) was identified using a 95:5 DCM:MeOH system. rsc.org Visualization of the separated spots on the TLC plate is commonly achieved under UV light, especially for compounds that contain a chromophore. rsc.org

The following interactive table summarizes the chromatographic data obtained from the analysis of related pyridine derivatives, illustrating the practical application of TLC in a research setting.

| Analyte | Mobile Phase (DCM:MeOH) | Retention Factor (Rf) | Method of Detection |

| Starting Material | 99:1 | 0.18 | UV Light |

| Product 1 | 99:1 | 0.82 | UV Light |

| Starting Material | 95:5 | 0.81 | UV Light |

| Product 2 | 95:5 | 0.32 | UV Light |

| Starting Material | 95:5 | 0.26 | UV Light |

| Product 3 | 95:5 | 0.29 | UV Light |

| Byproduct 1 | 95:5 | 0.21 | UV Light |

| Byproduct 2 | 95:5 | 0.15 | UV Light |

Computational Chemistry and in Silico Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyridine (B92270) derivatives, DFT calculations are routinely employed to determine optimized geometry, electronic properties, and spectroscopic features. Such studies can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting a molecule's reactivity, kinetic stability, and optical properties. For instance, a smaller HOMO-LUMO gap generally suggests higher chemical reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify the electron-rich and electron-deficient regions of the molecule, which is vital for predicting sites of electrophilic and nucleophilic attack. While specific DFT data for 4-((Benzyloxy)methyl)pyridin-2-amine is scarce, studies on similar substituted pyridines demonstrate the utility of this method in understanding their chemical behavior. acs.orgresearchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Generic Pyridine Derivative (Note: This data is representative and not specific to this compound)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, which possesses several rotatable bonds, understanding its preferred spatial arrangement is critical. Quantum chemical methods can be used to calculate the potential energy surface of the molecule as a function of its torsional angles, revealing the most stable conformers. A positional isomer, 3-(benzyloxy)pyridin-2-amine, has been used as a benchmark for testing the transferability of machine learning interatomic potentials in high-temperature molecular dynamics simulations, highlighting the importance of understanding the conformational dynamics of such molecules. github.io

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For this compound, docking studies could be employed to screen for potential biological targets, such as enzymes or receptors. The process involves generating a set of possible conformations of the ligand and positioning them within the binding site of the protein. A scoring function is then used to estimate the binding affinity for each pose. Studies on other pyridin-2-amine derivatives have successfully used molecular docking to identify potential inhibitors for various kinases, demonstrating the applicability of this method to the broader class of compounds. nih.govresearchgate.net

Table 2: Representative Molecular Docking Results for a Pyridine-based Inhibitor (Note: This data is illustrative and not specific to this compound)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.5 | LYS76, GLU91, LEU129 |

| Kinase B | -7.2 | ASP184, PHE169 |

Molecular Dynamics Simulations for System Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, offering insights into the conformational changes, flexibility, and stability of molecules and their complexes. For this compound, an MD simulation could be used to study its behavior in a solvent or to analyze the stability of its complex with a target protein obtained from molecular docking. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule or protein. semanticscholar.orgnih.govnih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate the chemical structures of a series of compounds to their biological activities or physical properties, respectively. These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the observed activity or property. For a class of compounds including this compound, a QSAR model could be developed to predict the biological activity of new, unsynthesized derivatives, thereby guiding lead optimization in drug discovery. Numerous studies have successfully applied QSAR modeling to various classes of pyridine derivatives to predict their anticancer, antimalarial, and other biological activities. chemrevlett.comchemrevlett.comnih.govnih.govwjpsonline.com

In Silico Predictive Tools for Lead Optimization Parameters

In the process of drug discovery, lead optimization aims to improve the properties of a promising compound to make it a suitable drug candidate. In silico tools play a crucial role in this phase by predicting various pharmacokinetic and toxicological properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). For this compound, these tools can predict properties such as oral bioavailability, blood-brain barrier permeability, metabolic stability, and potential toxicity. By identifying potential liabilities early in the drug discovery process, these in silico predictions can help to prioritize compounds for further development and reduce the likelihood of late-stage failures. Several studies on pyridine and pyrimidine (B1678525) derivatives have utilized in silico ADMET prediction to assess their drug-likeness. jst.go.jpnih.govtandfonline.comsciforum.netnih.govresearchgate.net

Table 3: Illustrative In Silico ADMET Predictions for a Drug-like Pyridine Derivative (Note: This data is representative and not specific to this compound)

| Property | Predicted Value |

| Oral Bioavailability | High |

| Blood-Brain Barrier Permeation | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| hERG Inhibition | Low risk |

| Ames Mutagenicity | Negative |

Applications As a Versatile Organic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The 2-aminopyridine (B139424) moiety within 4-((benzyloxy)methyl)pyridin-2-amine serves as a key pharmacophore and a versatile precursor for the synthesis of a variety of fused heterocyclic systems. These scaffolds are of considerable interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. While specific examples detailing the use of this compound are not extensively documented in publicly available research, its structural similarity to other 2-aminopyridines suggests its potential as a valuable starting material for the synthesis of triazolopyridines, imidazopyridines, and pyrimidinamines.

Triazolopyridines: The general synthesis of mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyridines can be achieved through the oxidative cyclization of N-(pyridin-2-yl)-amidrazones. For instance, a related precursor, N'-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridin-2-amine, undergoes oxidative ring closure to form a triazolopyridine derivative in high yield mdpi.com. This suggests a plausible synthetic route where this compound could be converted to a corresponding amidrazone and subsequently cyclized.

Imidazopyridines: Imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines are often synthesized from 2,3-diaminopyridine or 3,4-diaminopyridine derivatives nih.gov. The 2-amino group of this compound is a key component for building the imidazole ring. One common method involves the condensation of a 2-aminopyridine derivative with an aldehyde or carboxylic acid. For example, the reaction of a 2-aminopyridine with an aldehyde and an isocyanide in a Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a well-established method for constructing the imidazo[1,2-a]pyridine (B132010) scaffold nih.govresearchgate.net.

Pyrimidinamines: The synthesis of pyrimidinamine derivatives can be achieved through various condensation reactions. While direct synthesis from this compound is not explicitly detailed in the literature, the general reactivity of 2-aminopyridines suggests its potential use in constructing pyrimidine (B1678525) rings.

| Heterocyclic System | General Synthetic Approach | Potential Reactants with this compound |

| Triazolopyridines | Oxidative cyclization of N-pyridyl-amidrazones | Hydrazonoyl halides, Orthoesters |

| Imidazopyridines | Condensation with α-haloketones or multicomponent reactions | α-Bromoketones, Aldehydes, Isocyanides |

| Pyrimidinamines | Condensation with β-dicarbonyl compounds or their equivalents | Diethyl malonate, Acetylenic esters |

Utility in Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

The nucleophilic nature of the amino group and the potential for functionalization of the pyridine (B92270) ring make this compound a candidate for various carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental in organic synthesis for elongating carbon chains and introducing diverse functional groups.

Carbon-Carbon Bond Formation: While specific examples involving this compound are scarce, 2-aminopyridine derivatives are known to participate in reactions that form new carbon-carbon bonds. For instance, the reaction of aminopyridines with activated methylene (B1212753) compounds like diethyl malonate can lead to the formation of new C-C bonds, although this often results in cyclized products.

Carbon-Heteroatom Bond Formation: The amino group of this compound is well-suited for carbon-heteroatom bond formation, particularly C-N bond formation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds between aryl halides and amines mdpi.comnih.govrsc.org. It is conceivable that this compound could serve as the amine coupling partner in such reactions to generate more complex diarylamine structures.

| Reaction Type | General Description | Potential Application for this compound |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. | Functionalization of a halogenated derivative of the pyridine ring. |

| Heck Reaction | Palladium-catalyzed reaction of an unsaturated halide with an alkene. | Introduction of alkenyl groups onto a halogenated pyridine core. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine with an aryl halide. | Use as the amine component to couple with various aryl halides. |

| Ullmann Condensation | Copper-catalyzed reaction to form diaryl ethers or diaryl amines. | Reaction with aryl halides to form diarylamine derivatives. |

Contribution to the Development of Novel Organic Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, and functionalized pyridines like this compound are valuable starting materials for the development of novel organic scaffolds nih.govnih.gov. The combination of the reactive amino group, the pyridine nitrogen, and the benzyloxymethyl substituent provides multiple points for diversification, allowing for the creation of libraries of compounds with unique three-dimensional structures.

The development of novel organic scaffolds is crucial for exploring new chemical space in drug discovery. The functional groups on this compound can be modified to introduce a variety of side chains and ring systems, leading to the generation of new molecular frameworks with potential biological activity.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. The 2-aminopyridine moiety is a common component in several MCRs.

One of the most prominent MCRs involving 2-aminopyridines is the Groebke–Blackburn–Bienaymé (GBB) reaction nih.govresearchgate.net. This three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide provides a straightforward route to 3-amino-imidazo[1,2-a]azines. Given the structural features of this compound, it is a prime candidate for use as the 2-aminoazine component in the GBB reaction, which would lead to the synthesis of novel imidazo[1,2-a]pyridines bearing a benzyloxymethyl substituent at the 7-position.

| Multi-Component Reaction | Reactants | Resulting Scaffold |

| Groebke–Blackburn–Bienaymé | 2-Aminoazine, Aldehyde, Isocyanide | Imidazo[1,2-a]azine |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia | Dihydropyridine |

Advanced Medicinal Chemistry Research Leveraging the 4 Benzyloxy Methyl Pyridin 2 Amine Scaffold

Rational Design and Synthesis of Novel Analogues for Targeted Biological Activity

The rational design of novel analogues from the 4-((benzyloxy)methyl)pyridin-2-amine scaffold is a cornerstone of targeted drug discovery. This process involves a deep understanding of the target protein's structure and the key interactions necessary for biological activity. nih.gov medicinal chemists systematically modify the scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Key strategies in the design and synthesis of analogues include:

Modification of the Pyridine (B92270) Core: Introducing substituents onto the pyridine ring can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity. For instance, in the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors, substitutions on the core scaffold were found to be critical for potency. acs.orgnih.gov A similar strategy applied to the this compound core could involve adding small alkyl or halogen groups to the pyridine ring to probe for additional hydrophobic interactions or to block metabolic pathways.

Alteration of the Amine Linker: The 2-amino group is a crucial interaction point, often acting as a hydrogen bond donor. It can be acylated, alkylated, or incorporated into larger heterocyclic systems to optimize binding.

Variation of the Benzyloxymethyl Group: The benzyl (B1604629) group offers a large hydrophobic surface that can be modified to improve target engagement. Substituents can be added to the phenyl ring to enhance van der Waals interactions or to introduce polar contacts. Furthermore, the ether linkage can be replaced with more stable bioisosteres to improve metabolic stability.

The synthesis of these novel analogues often employs modern organic chemistry techniques. For example, Suzuki-Miyaura coupling reactions can be used to introduce new aryl or heteroaryl groups onto a halogenated pyridine core. evitachem.com Similarly, standard N-alkylation or acylation procedures can be used to modify the 2-amino group, allowing for the creation of diverse chemical libraries for biological screening. mdpi.commdpi.com

Elucidation of Structure-Activity Relationships (SAR) within Derivative Series

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural modifications to a lead compound, such as this compound, affect its biological activity. By synthesizing and testing a series of related analogues, researchers can build a detailed map of the chemical features required for optimal target interaction. nih.govmdpi.com

For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, moving a substituent from the 4-position to the 2-position on a phenyl ring was found to be greatly favored for inhibitory activity. acs.org Similarly, introducing a 5-methyl group to the core pyrimidine (B1678525) scaffold resulted in a twofold increase in potency. acs.org These findings highlight the sensitivity of the biological target to the precise placement of functional groups.

A hypothetical SAR study on analogues of this compound might explore the following:

Substitution on the Benzyl Ring: Adding electron-donating or electron-withdrawing groups at the ortho, meta, and para positions of the benzyl ring can reveal important electronic and steric requirements for binding.

Replacement of the Benzyl Group: Replacing the benzyl group with other aromatic, heteroaromatic, or aliphatic groups can determine the importance of the phenyl ring's specific size, shape, and aromaticity.

Modification of the Methyl Linker: The length and flexibility of the linker between the pyridine and the benzyloxy group can be altered to optimize the positioning of the terminal aromatic ring within the target's binding site.

The data from these studies are often compiled into tables to visualize trends and guide the next round of analogue design.

| Compound ID | Modification on Benzyl Ring (R) | Kinase X IC₅₀ (nM) |

|---|---|---|

| Parent | -H | 150 |

| A-1 | 4-Fluoro | 75 |

| A-2 | 4-Chloro | 82 |

| A-3 | 4-Methoxy | 210 |

| A-4 | 3-Fluoro | 125 |

| A-5 | 2-Fluoro | 350 |

This systematic approach allows for the development of a quantitative structure-activity relationship (QSAR), which can be used to computationally predict the activity of new, unsynthesized compounds. nih.govnih.gov

Mechanistic Investigations of Enzyme Inhibition

The this compound scaffold and its parent structure, pyridin-2-amine, serve as privileged fragments in medicinal chemistry due to their ability to form key interactions with biological targets. Researchers have extensively investigated derivatives of this scaffold to understand their mechanisms of enzyme inhibition, particularly for enzymes implicated in inflammatory and oncogenic pathways.

Inhibition of Key Enzymes in Inflammatory Pathways (e.g., Leukotriene A4 Hydrolase, Mitogen-Activated Protein Kinase 14 (MAPK14))

Leukotriene A4 Hydrolase (LTA4H)

Leukotriene A4 hydrolase is a bifunctional zinc metalloenzyme that converts leukotriene A4 (LTA4) into leukotriene B4 (LTB4), a potent pro-inflammatory mediator. nih.govuniprot.org LTB4 is implicated in the pathogenesis of various inflammatory diseases, making LTA4H an attractive therapeutic target. nih.gov The pyridin-2-amine scaffold has been explored for its potential to inhibit this key enzyme. For instance, 3-(Benzyloxy)pyridin-2-amine, a close structural analog of the title compound, has been documented as an experimental inhibitor of LTA4H. drugbank.com The investigation of related structures has shown that specific structural features are crucial for potent inhibition. For example, studies on other LTA4H inhibitors revealed that a free thiol group was necessary for sub-micromolar binding and that the enzyme exhibited stereospecific preferences. nih.gov The benzyloxy-substituted pyridine core is hypothesized to occupy a hydrophobic pocket within the enzyme's active site, highlighting the importance of this moiety for binding affinity. nih.gov

Mitogen-Activated Protein Kinase 14 (MAPK14)

Mitogen-activated protein kinase 14 (MAPK14), also known as p38α MAP kinase, is a central regulator of cellular responses to inflammatory cytokines and environmental stress. wikipedia.orgresearchgate.net Its activation is a critical step in the inflammatory cascade, making it a significant target for anti-inflammatory drug development. researchgate.net The pyridine ring is a core structural element in numerous p38 MAPK inhibitors. google.com For example, the well-known inhibitor SB 203580 features a pyridine ring that is crucial for its activity. google.com The nitrogen atom in the pyridine ring is often assumed to become protonated within the enzyme's active site, which can help stabilize interactions. nih.govrsc.org The development of selective p38α/MAPK14 inhibitors is an active area of research, with compounds like skepinone-L demonstrating the therapeutic potential of targeting this pathway to prevent inflammatory cascades in conditions such as atherosclerosis. nih.gov The versatility of the pyridin-2-amine scaffold allows for substitutions that can be optimized to enhance potency and selectivity for MAPK14.

Below is a table summarizing the role of these enzymes and the relevance of the pyridine scaffold in their inhibition.

| Enzyme Target | Function in Inflammatory Pathway | Relevance of Pyridine Scaffold | Example Inhibitor/Analog |

| Leukotriene A4 Hydrolase (LTA4H) | Catalyzes the final step in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. nih.gov | The pyridin-2-amine core serves as a structural basis for inhibitors. drugbank.com The benzyloxy group can occupy a hydrophobic pocket in the enzyme. nih.gov | 3-(Benzyloxy)pyridin-2-amine drugbank.com |

| Mitogen-Activated Protein Kinase 14 (MAPK14 / p38α) | A key kinase that integrates signals from stress and pro-inflammatory cytokines to regulate inflammatory responses. wikipedia.org | The pyridine ring is a common feature in potent MAPK14 inhibitors, crucial for binding and activity. google.comnih.govrsc.org | SB 203580 google.com |

Exploration of Novel Enzyme Targets (e.g., USP1/UAF1 Deubiquitinase)

The search for novel therapeutic targets has led researchers to explore enzymes involved in fundamental cellular processes like protein ubiquitination. The deubiquitinase (DUB) enzyme family, which reverses ubiquitination, has emerged as a promising class of targets, particularly in oncology.

USP1/UAF1 Deubiquitinase Complex

The ubiquitin-specific protease 1 (USP1) and its associated factor UAF1 form a deubiquitinase complex that plays a critical role in regulating DNA damage response pathways, including the Fanconi anemia and translesion synthesis pathways. semanticscholar.orgnih.gov Inhibition of USP1/UAF1 has been shown to potentiate the cytotoxicity of DNA-damaging agents like cisplatin, making it a promising target for overcoming cancer drug resistance. semanticscholar.orgnih.gov

Extensive screening and medicinal chemistry efforts have led to the discovery of potent and selective inhibitors of USP1/UAF1. One such inhibitor is ML323, which was identified through a quantitative high-throughput screen and subsequent optimization. nih.govresearchgate.net ML323 and its analogs inhibit the USP1/UAF1 complex with nanomolar potency. researchgate.net While ML323 itself is a pyrimidine-based scaffold, the discovery process underscores the strategy of screening large compound libraries, which often include diverse heterocyclic scaffolds like pyridin-2-amines, to identify novel enzyme inhibitors. The success in targeting the USP1/UAF1 complex establishes its "druggability" and opens avenues for developing new anticancer therapies based on other chemical scaffolds. researchgate.net The pyridin-2-amine framework, with its proven versatility in engaging various enzyme active sites, represents a valuable starting point for designing novel inhibitors against emerging targets like USP1/UAF1.

| Enzyme Target | Biological Function | Therapeutic Rationale for Inhibition | Key Findings from Inhibitor Studies |

| USP1/UAF1 Deubiquitinase | Removes ubiquitin from key proteins (e.g., PCNA, FANCD2) involved in DNA damage repair pathways. nih.gov | To block DNA repair in cancer cells, thereby increasing their sensitivity to chemotherapy agents like cisplatin. semanticscholar.orgnih.gov | Potent, selective, and cell-active inhibitors like ML323 have been developed, validating USP1/UAF1 as a viable anticancer target. researchgate.netresearchgate.net |

Development of Pyridin-2-amine Scaffolds for Specific Therapeutic Areas

The pyridine ring, and specifically the pyridin-2-amine arrangement, is a cornerstone in the development of therapeutic agents across multiple disease areas. nih.govnih.govarabjchem.org Its favorable physicochemical properties, including improved water solubility and hydrogen bonding capabilities, make it a desirable scaffold in drug design. nih.govscienceopen.comresearchgate.net

Anticancer Activity

Pyridin-2-amine derivatives have shown significant potential as anticancer agents through various mechanisms of action. arabjchem.orgresearchgate.net They have been incorporated into molecules that inhibit key oncogenic targets such as tubulin polymerization and receptor tyrosine kinases. nih.govrsc.org For instance, a series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-tetrahydrothieno[2,3-c] pyridine derivatives exhibited potent anti-proliferative activity by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2 phase. nih.govrsc.org Other 2,6-diaryl-substituted pyridines have demonstrated cytotoxicity through the inhibition of topoisomerase I. nih.govrsc.org The versatility of the scaffold allows it to be adapted to target a wide range of cancer-related enzymes. nih.gov

Anti-inflammatory Activity

The pyridine scaffold is integral to many anti-inflammatory agents. tandfonline.com Derivatives have been designed to inhibit enzymes central to the inflammatory response, such as cyclooxygenase-2 (COX-2). researchgate.net For example, indole-bearing pyridine derivatives have demonstrated remarkable anti-inflammatory activity in animal models, with some compounds showing higher potency than the standard drug indomethacin. tandfonline.com Similarly, thienopyridine derivatives have been shown to inhibit nitric oxide (NO) production in macrophages, an important component of the inflammatory process. tandfonline.com

Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens has created an urgent need for new antimicrobial agents. scienceopen.comresearchgate.net The pyridine scaffold is a promising framework for the development of novel antibiotics. nih.gov Pyridin-2-amine derivatives have been synthesized and evaluated for their activity against a broad spectrum of bacteria and fungi. nih.govresearchgate.net Some polysubstituted 2-aminopyridine (B139424) compounds have shown high activity against Gram-positive bacteria, including resistant strains like Staphylococcus aureus (S. aureus). mdpi.com The introduction of different substituents on the pyridine ring allows for the modulation of antimicrobial potency and spectrum. nih.govmdpi.com

The table below summarizes representative examples of pyridin-2-amine scaffolds developed for these therapeutic areas.

| Therapeutic Area | Target/Mechanism of Action | Example Scaffold/Derivative Class | Key Research Finding |

| Anticancer | Tubulin Polymerization Inhibition | 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-tetrahydrothieno[2,3-c] pyridines | Showed promising anti-proliferative activity and induced G2 cell cycle arrest. nih.govrsc.org |

| Anticancer | Topoisomerase I Inhibition | 2,6-diaryl-substituted pyridines | Exhibited cytotoxic effects against several human cancer cell lines. nih.govrsc.org |

| Anti-inflammatory | Inhibition of inflammatory mediators (e.g., prostaglandins, NO) | Indolyl pyridines, Thienopyridines | Demonstrated significant anti-inflammatory and analgesic activity, in some cases superior to standard drugs. tandfonline.com |

| Antimicrobial | Disruption of bacterial cell processes | Polysubstituted 2-amino-3-cyanopyridines | Compound 2c showed high activity against Gram-positive bacteria (S. aureus, B. subtilis) with MIC values of 0.039 µg·mL−1. mdpi.com |

Coordination Chemistry Investigations Involving Pyridin 2 Amine Ligands

Synthesis and Characterization of Metal Complexes with Pyridin-2-amine Derivatives

The synthesis of metal complexes with pyridin-2-amine derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. ekb.egelsevierpure.com The stoichiometry of the reactants, the nature of the metal ion and its counter-ion, and the reaction conditions (e.g., temperature, solvent) can all influence the final product. nih.gov

For instance, the reaction of various transition metal salts (e.g., chlorides or acetates of Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺) with aminopyridines can yield complexes with different stoichiometric ratios. ekb.eg The resulting complexes are then characterized using a variety of analytical and spectroscopic techniques to determine their structure and properties.

Common Characterization Techniques:

Infrared (IR) Spectroscopy: Used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N of the pyridine (B92270) ring, N-H of the amino group) upon complexation.

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which can help to elucidate the geometry of the coordination sphere around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for diamagnetic complexes to understand the ligand's environment in the complex.

Elemental Analysis: Determines the elemental composition of the complex, confirming its stoichiometry.

Magnetic Susceptibility Measurements: Used to determine the magnetic properties of paramagnetic complexes, providing insight into the electronic structure of the metal center.

While no specific data tables for metal complexes of 4-((benzyloxy)methyl)pyridin-2-amine are available, the table below illustrates typical data obtained for complexes of other pyridin-2-amine derivatives.

| Complex | Metal Ion | Key IR Bands (cm⁻¹) ν(M-N) | Electronic Spectra λₘₐₓ (nm) | Geometry |

|---|---|---|---|---|

| [Cu(3-aminopyridine)₂(NCS)₂] | Cu(II) | - | - | Square Planar |

| [Cu(4-aminopyridine)₃(NCS)₂] | Cu(II) | - | - | Square Pyramidal |

| [Cd(4-aminopyridine)₂(NCS)Cl] | Cd(II) | - | - | Octahedral |

This table is illustrative and based on data for related aminopyridine complexes. nih.gov Specific values would need to be determined experimentally for complexes of this compound.

Investigation of Ligand-Metal Interactions and Coordination Modes

Pyridin-2-amine ligands can coordinate to metal centers in several ways:

Monodentate Coordination: The ligand binds to the metal ion through only one of its donor atoms, typically the pyridine nitrogen, which is generally a stronger Lewis base than the amino group. rsc.org This mode is often observed when the amino group is sterically hindered or when other ligands in the coordination sphere are strongly coordinating. mdpi.com

Bidentate Chelating Coordination: The ligand coordinates to the metal ion through both the pyridine nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. This is a common coordination mode for 2-aminopyridine (B139424) derivatives.

Bridging Coordination: The ligand bridges two metal centers. This can occur in various ways, for example, with the pyridine nitrogen coordinating to one metal and the amino group to another, leading to the formation of polynuclear complexes or coordination polymers. elsevierpure.com

The specific coordination mode adopted depends on several factors, including the metal ion's size, charge, and electronic configuration, the steric and electronic properties of the pyridin-2-amine derivative, and the presence of other ligands and counter-ions. rsc.org The benzyloxy group in this compound is relatively bulky and could sterically influence the coordination mode, potentially favoring monodentate or bridging coordination over bidentate chelation in some systems.

X-ray crystallography is the most powerful technique for unambiguously determining the coordination mode and for measuring precise bond lengths and angles, which are direct indicators of the strength and nature of the ligand-metal interactions. nih.gov

| Coordination Mode | Coordinating Atoms | Resulting Structure | Factors Favoring this Mode |

|---|---|---|---|

| Monodentate | Pyridine N | Simple mononuclear complexes | Steric hindrance at amino group, strong competing ligands |

| Bidentate Chelate | Pyridine N, Amino N | Stable 5-membered ring | Favorable geometry, lack of steric hindrance |

| Bridging | Pyridine N and Amino N to different metals | Polynuclear complexes, coordination polymers | Specific metal-ligand ratios, suitable metal ion geometry |

This table outlines general coordination possibilities for pyridin-2-amine ligands.

Potential Applications of Metal Complexes in Catalysis or Material Science

Metal complexes of pyridin-2-amine and its derivatives have shown promise in a variety of applications, particularly in catalysis and material science.

Catalysis: The amino-pyridine ligand framework has been successfully employed in base metal catalysis. nsf.gov For example, iron complexes with amino-pyridine ligands have been investigated as catalysts for atom transfer radical polymerization (ATRP). nsf.gov The electronic properties of the ligand, which can be tuned by substituents, can influence the activity of the catalyst. The electron-donating or withdrawing nature of the substituent at the 4-position of the pyridine ring can modulate the electron density at the metal center, thereby affecting its catalytic performance. nih.govacs.org It is conceivable that complexes of this compound could be explored in similar catalytic applications.

Material Science: The ability of pyridin-2-amine derivatives to act as bridging ligands makes them suitable building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). elsevierpure.commdpi.com These materials are of interest for their potential applications in gas storage, separation, and as sensors. The dangling amino group can also participate in hydrogen bonding, which can lead to the formation of extended supramolecular architectures. rsc.org The benzyloxy group in this compound could introduce additional non-covalent interactions, such as π-π stacking, which could be exploited in the design of new materials with specific structural and functional properties.

Q & A

Q. What are the common synthetic routes for 4-((Benzyloxy)methyl)pyridin-2-amine?

The compound is typically synthesized via condensation reactions. For example, a Schiff base intermediate can be formed by reacting 2-hydrazinopyridine with a benzyloxy-substituted aldehyde in ethanol, catalyzed by acetic acid. The product is isolated via vacuum filtration and washed with water/methanol to remove impurities . Key steps include:

- Reagents : 2-Hydrazinopyridine, 4-benzyloxy-3-methoxybenzaldehyde, acetic acid.

- Conditions : Stirring in ethanol at room temperature for 1 minute.

- Yield : Up to 91% after purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C-NMR : Assign peaks using DMSO-d6 solvent (δ 2.50 ppm for 1H, δ 39.52 ppm for 13C). For example, aromatic protons in the benzyloxy group appear at δ 7.31–7.49 ppm .

- FTIR : Identify key functional groups (e.g., C-O-C stretch at ~1261 cm⁻¹, N-H bend at ~1539 cm⁻¹) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated as 334.1556) .

Q. How is purity ensured during synthesis?

- TLC Monitoring : Use alumina plates with dichloromethane as the mobile phase; UV light visualization .

- Recrystallization : Purify via washing with methanol to remove unreacted starting materials .

Advanced Research Questions

Q. How can discrepancies in NMR integration ratios be resolved during structural validation?

- Solvent Variation : Switch to CDCl3 or DMSO-d6 to resolve overlapping peaks .

- 2D NMR : Employ COSY or HSQC to correlate proton and carbon signals, especially for aromatic regions .

- Dynamic Effects : Check for tautomerism or rotational barriers affecting peak splitting .

Q. What computational methods predict the electronic properties of this compound?

- Density Functional Theory (DFT) : Use functionals like B3LYP to calculate HOMO-LUMO gaps and electrostatic potential maps. The Colle-Salvetti correlation-energy formula can model electron density and local kinetic energy .

- Basis Sets : Apply 6-31G(d,p) for geometry optimization and vibrational frequency analysis .

Q. How are crystal packing interactions analyzed for structural confirmation?

- X-ray Crystallography : Refine data using SHELX software (e.g., SHELXL for small molecules). For example, hydrogen bonds (N–H⋯N, R₂²(8) motifs) stabilize dimeric structures .

- Displacement Parameters : Fix H-atom positions geometrically (C–H = 0.93–0.97 Å, N–H = 0.86 Å) during refinement .

Q. What strategies optimize reaction yields in scale-up synthesis?

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or transition metals (e.g., CuI) to accelerate condensation .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol for solubility and reaction rate .

Q. How are byproducts managed during hypochlorite-mediated cyclization?

- Reaction Quenching : Add sodium thiosulfate to neutralize excess NaOCl and prevent over-oxidation .

- Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane to separate triazolo-pyridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.